N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 1,4-dioxa-8-azaspiro[4.5]decane, involves the condensation of cyclohexanone . The synthesis of the specific compound you mentioned may involve similar processes, but without more specific information, it’s difficult to provide a detailed synthesis analysis.科学的研究の応用
Antiviral Activity
A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, sharing structural features with the compound , were synthesized and evaluated for their antiviral activity. Compounds within this group demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of the spirothiazolidinone scaffold in antiviral drug development (Çağla Begüm Apaydın et al., 2020).
Pharmacological Evaluation
BMY 7378, a compound closely related to the subject chemical, was found to be a selective antagonist of the alpha 1D-adrenoceptor subtype. It demonstrates the utility of such structures in exploring receptor specificity and pharmacological potential, particularly in cardiovascular research (A. Goetz et al., 1995).
Synthesis and Transformation
Research on the synthesis and transformation of related compounds, such as 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, demonstrates the chemical versatility and potential for generating novel molecules with significant biological activities (Yu. V. Shklyaev et al., 2011).
Antihypertensive Activity
Compounds with structural similarities, specifically 1-oxa-3,8-diazaspiro[4,5]decan-2-ones substituted at the 8 position, have been synthesized and screened for antihypertensive properties. This research underscores the potential of spirocyclic compounds in the development of cardiovascular disease treatments (J. Caroon et al., 1981).
Drug Delivery Systems
Poly(ortho esters) incorporating spirocyclic structures have been explored for their use as bioerodible drug delivery devices. These materials' acid sensitivity allows for the controlled release of therapeutics over extended periods, ranging from hours to months, depending on the formulation (J. Heller, 1990).
特性
IUPAC Name |
N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-23-15-4-2-14(3-5-15)16(20)18-8-13-26(21,22)19-9-6-17(7-10-19)24-11-12-25-17/h2-5H,6-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPJBBWRWMEYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。